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Compound of Interest

Compound Name: Epertinib hydrochloride

Cat. No.: B2630385

For research use only. Not for human or veterinary use.

Epertinib hydrochloride, also known as S-22611 hydrochloride, is a potent, orally active, and
reversible small molecule inhibitor of the human epidermal growth factor receptor (HER) family
of tyrosine kinases, specifically targeting EGFR (HER1), HER2, and HERA4.[1][2] This technical
guide provides a comprehensive overview of its chemical structure, properties, mechanism of
action, and relevant experimental protocols for use by researchers, scientists, and drug
development professionals.

Chemical Structure and Properties

Epertinib hydrochloride is the hydrochloride salt of Epertinib. The presence of the
hydrochloride salt form typically enhances water solubility and stability compared to the free
base.[2]

Chemical Identifiers
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Identifier Value
(R,2)-1-(4-((3-chloro-4-((3-
fluorobenzyl)oxy)phenyl)amino)quinazolin-6-
IUPAC Name yhoxy)pheny) ] ) )
yl)but-2-yn-1-one O-morpholin-3-ylmethyl oxime
hydrochloride[1]
Epertinib HCI, S-22611, S22611, S 22611,
Synonyms
NSC804521, NSC 804521, NSC-804521[1]
CAS Number 2071195-74-7[1]

Molecular Formula

C30H28CI2FNsO3[1]

Molecular Weight

596.48 g/mol [1]

SMILES String

CC#CIC(C1=CC2=C(NC3=CC=C(0OCC4=CC=C
C(F)=C4)C(CIl)=C3)N=CN=C2C=C1)=N\OC[C@
@H]5NCCOCS5.CI

Physicochemical Properties

Property Value Source
Appearance Solid powder [1]
Soluble in DMSO. Water
- solubility is enhanced
Solubility

compared to the free base.[1]

[2]

Storage Conditions

Dry, dark, and at 0 - 4 °C for
short term (days to weeks) or
-20 °C for long term (months to

years).[1]

Stability

Stable for over 3 years if

stored properly.[1]

Mechanism of Action
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Epertinib hydrochloride is a selective inhibitor of the tyrosine kinase activity of EGFR, HER2,
and HERA4.[1] By binding to the ATP-binding site of these receptors, it prevents their
autophosphorylation and subsequent activation of downstream signaling pathways, such as the
PI3K/Akt and MAPK pathways. This inhibition ultimately leads to reduced cell proliferation and
induction of apoptosis in cancer cells that overexpress these receptors.

Kinase Inhibitory Activity

The inhibitory activity of Epertinib has been quantified against several kinases and in cellular

assays:

Target ICs0 (NM) Assay Type
EGFR 1.48 Enzyme Assay[2]
HER2 7.15 Enzyme Assay[2]
HER4 2.49 Enzyme Assay[2]
EGFR (cellular

_ 4.5 NCI-N87 cells
phosphorylation)
HER2 (cellular

1.6 NCI-N87 cells

phosphorylation)

Signaling Pathway

Epertinib targets the initial steps of the HER family signaling cascade. The diagram below
illustrates the simplified signaling pathway and the point of inhibition by Epertinib.
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Fig. 1: Epertinib's inhibition of the HER signaling pathway.
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Experimental Protocols

The following are representative protocols for evaluating the activity of Epertinib
hydrochloride.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the ICso of Epertinib against purified
EGFR, HER2, or HER4 kinases.

Workflow:
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Fig. 2: Workflow for in vitro kinase inhibition assay.
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Materials:

Recombinant human EGFR, HER2, or HER4 enzyme
Kinase-specific substrate (e.g., a poly-Glu-Tyr peptide)
ATP

Kinase reaction buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2 mM
MnClz, 50 uM DTT)

Epertinib hydrochloride

DMSO (for dissolving Epertinib)

Microplate (e.g., 96-well or 384-well)

Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

Plate reader

Procedure:

Dissolve Epertinib hydrochloride in DMSO to prepare a stock solution.

Perform serial dilutions of the Epertinib stock solution in kinase reaction buffer.

In a microplate, add the kinase, substrate, and ATP to each well.

Add the diluted Epertinib solutions to the appropriate wells. Include a DMSO-only control.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the
kinase reaction to proceed.

Stop the reaction and measure the kinase activity using a suitable detection reagent and a
plate reader.

Calculate the percent inhibition for each Epertinib concentration relative to the DMSO
control.
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Determine the ICso value by plotting the percent inhibition against the logarithm of the
Epertinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This protocol is used to assess the inhibitory effect of Epertinib on the phosphorylation of
EGFR and HER2 in a cellular context.

Procedure:

Culture cancer cells known to overexpress EGFR and/or HER2 (e.g., NCI-N87) to sub-
confluency.

Treat the cells with various concentrations of Epertinib hydrochloride for a specified
duration.

Lyse the cells and collect the protein extracts.
Determine the protein concentration of each lysate.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF
membrane.

Block the membrane and then incubate with primary antibodies specific for the
phosphorylated forms of EGFR and HER2, as well as antibodies for the total forms of these
proteins.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Quantify the band intensities to determine the extent of phosphorylation inhibition.

Preclinical Antitumor Activity
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In preclinical studies, Epertinib has demonstrated significant antitumor activity in various cancer
models. For instance, in a study using NCI-N87 human gastric cancer xenografts in mice, orally
administered Epertinib showed a dose-dependent inhibition of tumor growth.

Conclusion

Epertinib hydrochloride is a promising tyrosine kinase inhibitor with potent activity against
EGFR, HER2, and HERA4. Its well-defined chemical structure and mechanism of action,
coupled with its demonstrated preclinical efficacy, make it a valuable tool for cancer research
and drug development. The experimental protocols provided in this guide offer a starting point
for researchers to investigate its biological effects further.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Epertinib Hydrochloride: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2630385#epertinib-hydrochloride-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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